Cas no 19547-89-8 ((R)-Ethyl 2-acetamido-3-(acetylthio)propanoate)

(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate
- S,N-Diacetylcysteine monoethyl ester
- ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
- N-DIACETYLCYSTEINE MONOETHYL ESTER
- Aethyl-N,S-diacetylcysteinat
- N,S-Diacetyl-cystein-aethylester
- N,S-Diacetylcysteine ethyl ester
- S,N-Diacetyl-L-cysteine ethyl ester
- N-Diacetylcysteinemonoethylester
- DACE cpd
- N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid
- DTXSID90941317
- L-Cysteine, N-acetyl-, ethyl ester, acetate (ester)
- AKOS016002858
- 19547-89-8
- (R)-Ethyl2-acetamido-3-(acetylthio)propanoate
- SCHEMBL2294810
- AMY10874
- A26300
- ETHYL (2R)-3-(ACETYLSULFANYL)-2-ACETAMIDOPROPANOATE
- S,N-diacetylcysteine ethyl ester
-
- MDL: MFCD21090401
- インチ: InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1
- InChIKey: QKVURBLPSBAOFS-QMMMGPOBSA-N
- ほほえんだ: CCOC([C@@H](NC(C)=O)CSC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 233.07200
- どういたいしつりょう: 233.072179
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.8
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.178
- ふってん: 390.033 °C at 760 mmHg
- フラッシュポイント: 189.685 °C
- 屈折率: 1.489
- PSA: 97.77000
- LogP: 0.72480
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate セキュリティ情報
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A103809-5g |
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate |
19547-89-8 | 95+% | 5g |
$210.0 | 2024-07-28 |
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoateに関する追加情報
Comprehensive Overview of (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate (CAS No. 19547-89-8)
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate (CAS No. 19547-89-8) is a specialized chiral compound widely utilized in pharmaceutical research, organic synthesis, and biochemical applications. Its unique structure, featuring an acetylthio moiety and an ethyl ester group, makes it a valuable intermediate for synthesizing enantiomerically pure compounds. The R-configuration of this molecule is particularly significant in drug development, where stereochemistry plays a critical role in biological activity.
In recent years, the demand for chiral building blocks like (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate has surged due to advancements in asymmetric synthesis and personalized medicine. Researchers frequently search for "CAS 19547-89-8 applications" or "chiral sulfur-containing compounds," reflecting the growing interest in its utility. This compound is often employed in the synthesis of peptide mimetics and enzyme inhibitors, aligning with trends in targeted therapy and proteomics.
The acetylthio functional group in (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate enables selective thiol-alkene click chemistry, a technique gaining traction in bioconjugation and drug delivery systems. Queries such as "thioester reactivity in drug design" highlight its relevance in modern medicinal chemistry. Additionally, its ethyl ester moiety offers hydrolytic stability, making it a preferred choice for prodrug development—a hot topic in optimizing bioavailability.
From an industrial perspective, CAS 19547-89-8 is synthesized under controlled conditions to ensure high enantiopurity, addressing the pharmaceutical industry's stringent requirements. Discussions around "green chemistry in chiral synthesis" often reference derivatives of this compound, emphasizing solvent-free or catalytic methods to reduce environmental impact. Its role in biocatalysis further aligns with sustainable practices, a key concern for today's researchers.
Analytical techniques like HPLC and NMR are critical for characterizing (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate, ensuring compliance with regulatory standards. Searches for "chiral purity analysis" underscore the importance of quality control in its applications. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) makes it a staple in combinatorial chemistry libraries, catering to high-throughput screening demands.
In summary, (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate (CAS No. 19547-89-8) bridges multiple disciplines, from drug discovery to materials science. Its versatility and alignment with cutting-edge research trends—such as precision medicine and sustainable synthesis—ensure its continued prominence in scientific literature and industrial workflows.
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